m-PEG8-Br

PROTAC Linker Optimization Targeted Protein Degradation

m-PEG8-Br (CAS: 1056881-04-9) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker consisting of exactly eight ethylene glycol units and a terminal methoxy group. The molecule terminates in a reactive bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, enabling precise, single-site conjugation.

Molecular Formula C17H35BrO8
Molecular Weight 447.4 g/mol
Cat. No. B609296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-Br
Synonymsm-PEG8-bromide
Molecular FormulaC17H35BrO8
Molecular Weight447.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H35BrO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-17H2,1H3
InChIKeyCJXJMRATZFVXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG8-Br: A Precision PEG Linker for PROTAC Synthesis and Bioconjugation Procurement


m-PEG8-Br (CAS: 1056881-04-9) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) linker consisting of exactly eight ethylene glycol units and a terminal methoxy group . The molecule terminates in a reactive bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, enabling precise, single-site conjugation . Its primary application is as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), where it provides the necessary spatial separation between an E3 ubiquitin ligase ligand and a target protein ligand .

Why m-PEG8-Br Cannot Be Simply Substituted with Other PEG Linkers in Critical PROTAC Design


Direct substitution of m-PEG8-Br with other PEG-based linkers in established PROTAC synthesis protocols carries a high risk of experimental failure due to critical differences in molecular dimensions and chemical functionality. Unlike polydisperse PEG mixtures, m-PEG8-Br is a single, defined chemical entity, ensuring batch-to-batch reproducibility in the final PROTAC structure . Furthermore, linker length is a decisive parameter for PROTAC efficacy; variations in the number of ethylene glycol units directly alter the spatial orientation of the ternary complex between the E3 ligase, PROTAC, and target protein, which can abolish degradation activity [1]. Similarly, substituting with a bifunctional linker (e.g., Br-PEG8-Br) or a linker with alternative click chemistry handles (e.g., Azido-PEG8-Br) introduces different conjugation chemistries that are incompatible with a reaction sequence optimized for a monofunctional bromide .

Quantitative Evidence for Selecting m-PEG8-Br Over Its Closest Analogs


Linker Length Defines PROTAC Ternary Complex Formation and Degradation Potency

The spatial separation between ligands in a PROTAC molecule is a primary determinant of degradation efficiency, and this is directly controlled by the number of PEG units. m-PEG8-Br provides a linker consisting of 8 ethylene glycol units. This length differs from common comparators like m-PEG7-Br (7 units) and m-PEG11-Br (11 units). The selection of a specific PEG length is empirically determined in structure-activity relationship (SAR) studies for each PROTAC. Using an incorrect linker length, such as m-PEG7-Br or m-PEG11-Br, in a PROTAC sequence validated with m-PEG8-Br, can result in a complete loss of activity [1].

PROTAC Linker Optimization Targeted Protein Degradation

Monodispersity Guarantees Structural Reproducibility vs. Polydisperse PEG Alternatives

m-PEG8-Br is a monodisperse compound with a discrete molecular weight (MW) of 447.36 g/mol. This ensures that every molecule used in the synthesis is identical. In contrast, polydisperse PEG linkers consist of a mixture of polymer chains with a range of molecular weights and lengths. This heterogeneity introduces variability into the final PROTAC product, complicating purification and leading to inconsistent biological results. Procurement of m-PEG8-Br guarantees a single, defined starting material .

Polymer Chemistry PEGylation Quality Control

Monofunctional Bromide Directs Single-Site Conjugation vs. Homobifunctional Linkers

m-PEG8-Br presents a single terminal bromide for nucleophilic substitution, directing conjugation to a single molecular site. This contrasts with homobifunctional linkers like Br-PEG8-Br, which contain two terminal bromide groups . Use of a bifunctional linker in a monofunctional context would lead to uncontrolled cross-linking and formation of undesirable dimers or higher-order oligomers. Conversely, attempting to use m-PEG8-Br as a bifunctional linker is impossible. Selecting m-PEG8-Br is therefore a decision to use a tool that precisely matches the intended conjugation strategy.

Bioconjugation Click Chemistry PROTAC

Optimized Solubility Profile for Aqueous and Organic Reaction Conditions

m-PEG8-Br exhibits solubility in water as well as common organic solvents used in synthesis, including DMSO, DMF, and DCM [1]. This amphiphilic solubility profile is a result of the PEG8 spacer and is a key practical advantage. It allows for the execution of diverse reaction schemes without the need for solvent switching or being limited to a single solvent system [1]. While other PEG linkers like m-PEG7-Br and m-PEG11-Br are expected to have similar solubility characteristics, the specific solubility of m-PEG8-Br is a documented, enabling feature for its use in PROTAC construction.

Solubility Bioconjugation PROTAC Synthesis

Optimal Research and Industrial Applications for m-PEG8-Br


Reproducing a Published PROTAC Synthesis with Validated Linker Length

When a scientific publication or patent explicitly uses an m-PEG8 linker for a specific PROTAC, procurement of m-PEG8-Br is non-negotiable to ensure fidelity to the validated structure. Substitution with a different PEG length (e.g., m-PEG7-Br) could alter the linker geometry and invalidate the established structure-activity relationship (SAR), leading to a non-functional or less potent degrader [1].

Building a Custom PROTAC Library for Linker-Length SAR Studies

In a drug discovery campaign, a library of PROTACs with varying linker lengths is often constructed to identify the optimal spatial distance for maximal target degradation. m-PEG8-Br serves as a precise, monodisperse building block for the '8-unit' member of this library. Its use allows for direct comparison against linkers of other discrete lengths (e.g., m-PEG6-Br, m-PEG10-Br) to generate quantitative data on the linker's impact on degradation potency (DC50/Dmax) [2].

Precise Single-Site PEGylation of Biomolecules or Drug Payloads

In bioconjugation applications requiring the attachment of a single, defined PEG8 chain to a specific nucleophilic site (e.g., a cysteine thiol or a lysine amine) on a peptide, protein, or small-molecule drug, m-PEG8-Br is the ideal reagent. Its monofunctional bromide ensures site-specific modification without the risk of cross-linking or polymerization associated with homobifunctional linkers like Br-PEG8-Br . The resulting monodisperse conjugate has a well-defined molecular weight, simplifying purification and analytical characterization .

Quote Request

Request a Quote for m-PEG8-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.